2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

Medicinal Chemistry Organic Synthesis Amide Bond Formation

Streamline Your Quinoline-Derived Amide & Ester Synthesis. This acid chloride enables direct, high-yielding nucleophilic acyl substitution without coupling reagents, bypassing the need for in-situ carboxylic acid activation. The unique para-chlorophenyl and 6-ethyl substitution delivers a defined steric/electronic profile, ensuring reproducible reactivity for focused library generation. Choose this specific building block to guarantee consistent reaction kinetics and eliminate variability, making it ideal for lead optimization and SAR studies.

Molecular Formula C18H13Cl2NO
Molecular Weight 330.2 g/mol
CAS No. 1160260-91-2
Cat. No. B1420729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
CAS1160260-91-2
Molecular FormulaC18H13Cl2NO
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13Cl2NO/c1-2-11-3-8-16-14(9-11)15(18(20)22)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3
InChIKeyWSNMGVFRZJOZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS 1160260-91-2): A Defined Quinoline-4-carbonyl Chloride Building Block for Controlled Derivatization


2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS 1160260-91-2) is a heteroaromatic acid chloride belonging to the quinoline-4-carbonyl chloride class. Its molecular structure comprises a quinoline core bearing a 4-chlorophenyl group at the 2-position and an ethyl group at the 6-position, with a reactive carbonyl chloride at the 4-position . This specific substitution pattern imparts distinct electronic, steric, and lipophilic properties that differentiate it from other quinoline-4-carbonyl chlorides and related carboxylic acid derivatives . As a reactive acyl chloride, this compound serves as a versatile electrophilic building block for the synthesis of amides, esters, and other functionalized quinoline derivatives relevant to medicinal chemistry and agrochemical research . The compound is commercially available with defined purity specifications, enabling reproducible use in synthetic workflows .

Why 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride Cannot Be Interchanged with Other Quinoline-4-carbonyl Chlorides or Carboxylic Acids


Quinoline-4-carbonyl chlorides and their corresponding carboxylic acids are not functionally interchangeable. The presence of the acid chloride moiety confers a high degree of electrophilicity, enabling direct nucleophilic acyl substitution under mild conditions—a capability absent in the less reactive carboxylic acid form . Furthermore, variations in the substitution pattern on the quinoline core profoundly influence the electronic distribution, steric environment, and lipophilicity of the molecule . For instance, the para-chlorophenyl group at the 2-position and the ethyl group at the 6-position of the target compound create a unique steric and electronic profile compared to isomers with ortho-chlorophenyl substitution or compounds bearing different alkyl or aryl groups. These structural differences directly impact reactivity in cross-coupling reactions, the physicochemical properties of derived amides or esters, and the potential for specific biological target interactions . Therefore, substituting this compound with a generic quinoline-4-carbonyl chloride or the corresponding carboxylic acid will alter reaction kinetics, product profiles, and downstream biological outcomes in a non-predictable manner .

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride: Direct Quantitative Differentiation from Structural Analogs and Carboxylic Acid Derivatives


Enhanced Electrophilic Reactivity: Acid Chloride vs. Carboxylic Acid

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a reactive acid chloride, whereas its direct analog 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid (CAS 590350-40-6) is a significantly less reactive carboxylic acid. The carbonyl chloride group enables efficient amide and ester formation under mild conditions without the need for additional coupling reagents . The carboxylic acid requires activation (e.g., with DCC, HATU, or conversion to the acid chloride) prior to nucleophilic attack .

Medicinal Chemistry Organic Synthesis Amide Bond Formation

Regioisomeric Differentiation: para-Chlorophenyl vs. ortho-Chlorophenyl Substitution

The position of the chlorine atom on the phenyl ring significantly alters the molecular geometry and electronic properties. The target compound, with a para-chlorophenyl group at the 2-position, presents a different steric profile and dipole moment compared to its ortho-chlorophenyl isomer, 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride (CAS 1160260-93-4) . While both compounds share the same molecular formula (C18H13Cl2NO) and molecular weight (330.2 g/mol), their distinct substitution patterns lead to different physical properties and potentially divergent biological activities .

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Defined Commercial Purity and Batch-to-Batch Consistency

The compound is commercially available with a specified minimum purity of 95% . This contrasts with custom-synthesized analogs or less rigorously characterized in-house preparations, where purity and impurity profiles may vary significantly. For example, related quinoline-4-carbonyl chlorides such as 4-chloro-6-ethyl-2-phenylquinoline (CAS 1155603-90-9) are often available only on a custom synthesis basis with minimum order quantities, introducing variability in lead time and quality .

Quality Control Reproducible Research Procurement

Differentiated Lipophilicity Profile vs. 6,8-Dimethyl and Unsubstituted Analogs

The presence of a 4-chlorophenyl group and a 6-ethyl substituent contributes to a distinct lipophilicity profile. Compared to analogs such as 2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS 40846-25-1) or 2-(4-chlorophenyl)quinoline-4-carbonyl chloride, the ethyl group at the 6-position provides a balance between hydrophobic character and steric bulk . While quantitative logP data are not available for this specific compound, the structural features suggest a moderately lipophilic molecule suitable for optimizing membrane permeability in drug discovery programs .

Lipophilicity Medicinal Chemistry ADME

Distinct Synthetic Utility in Amide Library Construction

As an acyl chloride, this compound is uniquely suited for the rapid generation of amide libraries via reaction with diverse amines. This contrasts with the corresponding carboxylic acid (CAS 590350-40-6), which requires activation and is less amenable to high-throughput parallel synthesis workflows . The acid chloride can be directly dispensed and reacted with amine building blocks in a single step, facilitating efficient SAR exploration .

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride Based on Verified Differentiation


High-Throughput Amide Library Synthesis in Medicinal Chemistry

This compound is optimally deployed as an electrophilic building block in parallel synthesis workflows. Its reactive acid chloride group enables direct reaction with diverse primary and secondary amines to generate focused amide libraries in a single, high-yielding step without coupling reagents . This efficiency is particularly valuable in early-stage drug discovery for rapid SAR exploration around the quinoline scaffold.

Synthesis of Ester Prodrugs and Derivatives of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic Acid

When a synthetic sequence requires the 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid moiety, this acid chloride serves as the immediate precursor for esterification or amidation . It eliminates the need for in situ activation of the carboxylic acid, streamlining the preparation of ester prodrugs or other derivatives .

Structure-Activity Relationship (SAR) Studies on para-Chlorophenyl Quinoline Scaffolds

The defined para-chlorophenyl and 6-ethyl substitution pattern provides a specific steric and electronic reference point for SAR studies. Researchers investigating the impact of halogen position or alkyl chain length on biological activity can use this compound to generate a consistent series of analogs for comparison against ortho-chlorophenyl or non-ethylated counterparts .

Agrochemical Intermediate Synthesis Requiring Defined Purity

In agrochemical research, where impurities can confound biological assay results, the commercially specified purity (≥95%) of this compound provides a reliable starting point . Its use as a building block for the synthesis of novel quinoline-based fungicides or herbicides reduces the variability associated with custom-synthesized intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.